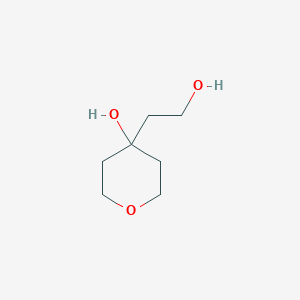![molecular formula C10H19N B13008756 3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol It is a bicyclic amine featuring a tert-butyl group and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide under controlled conditions.
Methylation of the amine: The final step involves the methylation of the amine group using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
化学反应分析
Types of Reactions
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique structural and functional properties.
作用机制
The mechanism of action of 3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar bicyclic structure with a tert-butyl group and an amino group.
tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: Contains an ethynyl group instead of a methyl group.
tert-Butyl (3-hydroxymethylbicyclo[1.1.1]pentan-1-yl)carbamate: Features a hydroxymethyl group in place of the methyl group.
Uniqueness
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific combination of tert-butyl and methyl groups attached to the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC 名称 |
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C10H19N/c1-8(2,3)9-5-10(6-9,7-9)11-4/h11H,5-7H2,1-4H3 |
InChI 键 |
AARGKWHIHKKXRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C12CC(C1)(C2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)






![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)



![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)

